molecular formula C7H10Br2O4 B1587513 Dimethyl 2,4-dibromoglutarate CAS No. 869-09-0

Dimethyl 2,4-dibromoglutarate

Cat. No.: B1587513
CAS No.: 869-09-0
M. Wt: 317.96 g/mol
InChI Key: ZBBXTTCCOXKVJB-UHFFFAOYSA-N
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Description

Dimethyl 2,4-dibromoglutarate is a chemical compound that belongs to the class of dibrominated glutaric acid derivatives. It is a colorless liquid with a molecular formula of C6H8Br2O4 and a molecular weight of 295.94 g/mol. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2,4-dibromoglutarate can be synthesized through the bromination of dimethyl glutarate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,4-dibromoglutarate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form dimethyl glutarate using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form dimethyl 2,4-dibromoglutaric acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents such as water or alcohols at room temperature.

    Reduction Reactions: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).

    Oxidation Reactions: Performed in aqueous or acidic conditions at elevated temperatures.

Major Products Formed:

    Substitution Reactions: Products include dimethyl 2-hydroxy-4-bromoglutarate and dimethyl 2,4-diaminoglutarate.

    Reduction Reactions: The major product is dimethyl glutarate.

    Oxidation Reactions: The major product is dimethyl 2,4-dibromoglutaric acid

Scientific Research Applications

Dimethyl 2,4-dibromoglutarate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a model compound for morphine and other selective ligands due to its structural similarity.

    Medicine: Investigated for its potential use in drug development, particularly in the design of opioid receptor ligands.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Dimethyl 2,4-dibromoglutarate can be compared with other similar compounds, such as:

    Dimethyl Glutarate: Lacks the bromine atoms and therefore has different reactivity and applications.

    Dimethyl 2,4-dichloroglutarate: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.

    Dimethyl 2,4-difluoroglutarate:

Uniqueness: this compound is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

dimethyl 2,4-dibromopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2O4/c1-12-6(10)4(8)3-5(9)7(11)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBXTTCCOXKVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403900
Record name DIMETHYL 2,4-DIBROMOGLUTARATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869-09-0
Record name DIMETHYL 2,4-DIBROMOGLUTARATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl 2,4-dibromopentanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes dimethyl 2,4-dibromoglutarate interesting in the context of stereoselective synthesis?

A1: this compound exists as both (±) and meso isomers. This allows for the study of stereospecificity in 1,3-debromination reactions, which is crucial for controlling the three-dimensional shape and thus the properties of the resulting cyclopropane products. The research demonstrates that the reaction of this compound with the metallate PPN+Cr(CO)4NO− exhibits varying degrees of stereoselectivity depending on the starting isomer. []

Q2: How does the stereochemistry of this compound influence the outcome of the debromination reaction?

A2: The research shows that the debromination reaction of the (±) isomers of this compound proceeds stereospecifically, yielding exclusively the trans cyclopropane product. This suggests a strict double inversion mechanism is at play. While the reaction with the meso isomer is less selective with this compound itself, it shows a distinct preference for the cis cyclopropane isomer when methyl groups are present at the 2 and 4 positions. This highlights the impact of even small structural changes on the stereochemical outcome of the reaction. []

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